molecular formula C12H9N3O5 B14741684 3-Hydroxy-4-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione CAS No. 6370-37-2

3-Hydroxy-4-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione

Cat. No.: B14741684
CAS No.: 6370-37-2
M. Wt: 275.22 g/mol
InChI Key: PFMYVADTFJKUJF-UHFFFAOYSA-N
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Description

3-Hydroxy-4-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione is an organic compound with a complex structure that includes a cyclohexa-3,5-diene-1,2-dione core substituted with a 4-nitrophenyl hydrazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione typically involves the reaction of 4-nitrophenylhydrazine with 3-hydroxy-2,5-cyclohexadiene-1,4-dione under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions include substituted derivatives of the original compound, such as amino derivatives, halogenated compounds, and quinones.

Scientific Research Applications

3-Hydroxy-4-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione involves its interaction with various molecular targets and pathways. The compound’s hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-4-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione is unique due to its combination of a cyclohexa-3,5-diene-1,2-dione core with a 4-nitrophenyl hydrazinyl group, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

CAS No.

6370-37-2

Molecular Formula

C12H9N3O5

Molecular Weight

275.22 g/mol

IUPAC Name

4-[(4-nitrophenyl)diazenyl]benzene-1,2,3-triol

InChI

InChI=1S/C12H9N3O5/c16-10-6-5-9(11(17)12(10)18)14-13-7-1-3-8(4-2-7)15(19)20/h1-6,16-18H

InChI Key

PFMYVADTFJKUJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C(=C(C=C2)O)O)O)[N+](=O)[O-]

Origin of Product

United States

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